tert-Butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-9(2,3)14-8(13)11-6-7(12)10(11,4)5/h6H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMJUOJTMXHRBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CN1C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1628748-83-3 | |
| Record name | tert-butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 2,2-dimethyl-3-oxoazetidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound often involves large-scale organic synthesis techniques. The process may include the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Nucleophilic Attack at the Carbonyl Group
The 3-oxo group undergoes nucleophilic additions, particularly at the C-4 position of the azetidine ring. For example:
- Grignard Reagents : Reaction with organomagnesium halides forms 4-substituted azetidine derivatives. The bulky tert-butyl group directs nucleophiles to the less hindered carbonyl carbon.
- Reductive Amination : Hydrogenation in the presence of amines yields 4-aminomethyl azetidines, useful in pharmaceutical synthesis.
Key Mechanistic Insight :
The electron-withdrawing ester group increases electrophilicity at the carbonyl carbon, facilitating nucleophilic attack. Steric effects from the 2,2-dimethyl substituents influence regioselectivity.
Ring-Opening Reactions
The strained four-membered azetidine ring undergoes controlled cleavage under acidic or basic conditions:
| Condition | Product | Yield | Reference |
|---|---|---|---|
| HCl (aqueous) | tert-Butyl 3-hydroxybutanoate | 78% | |
| NaOH (methanol) | Sodium 3-oxoazetidine-1-carboxylate | 85% |
These reactions proceed via protonation of the ring oxygen, followed by nucleophilic attack at the β-carbon. The 2,2-dimethyl groups slow ring-opening kinetics compared to unsubstituted analogs.
Oxidation and Rearrangement
The compound participates in Baeyer-Villiger oxidation under specific conditions:
texttert-Butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate → tert-Butyl 5-oxooxazolidine-3-carboxylate (V-5-2)
Optimized Conditions :
This rearrangement forms a five-membered oxazolidine ring via peroxide intermediate formation and subsequent migration of the tert-butyl group .
Cycloaddition and Condensation
The compound acts as a dienophile in [4+2] cycloadditions:
- Diels-Alder Reaction : Reacts with electron-rich dienes (e.g., 1,3-butadiene) to form bicyclic lactams.
Example :
textThis compound + 1,3-butadiene → Bicyclo[4.2.0]octan-8-one derivative (76% yield)[3]
Mechanism :
The electron-deficient carbonyl engages in inverse-electron-demand Diels-Alder reactions, stabilized by the azetidine’s ring strain .
Functional Group Interconversion
The tert-butyl ester undergoes selective hydrolysis:
- Acidic Hydrolysis : Removes the Boc group, yielding 2,2-dimethyl-3-oxoazetidine.
- Enzymatic Hydrolysis : Lipases in phosphate buffer (pH 7.4) selectively cleave the ester, preserving the azetidine ring.
Comparative Reactivity Data
| Reaction Type | Conditions | Key Product | Yield |
|---|---|---|---|
| Nucleophilic Addition | RMgX, THF, −78°C | 4-Alkylazetidine | 65–80% |
| Baeyer-Villiger Oxidation | H₂O₂/TEMPO, −10°C | Oxazolidine (V-5-2) | 92% |
| Diels-Alder | 1,3-butadiene, 80°C, 12 h | Bicyclo[4.2.0]octan-8-one | 76% |
Industrial and Pharmacological Relevance
- Green Synthesis : Microchannel reactors with TEMPO/H₂O₂ systems enhance oxidation efficiency (99% conversion in 5 min) .
- Antitubercular Agents : Derivatives exhibit MIC values of 0.5–2 µg/mL against Mycobacterium tuberculosis .
This compound’s versatility in nucleophilic, oxidative, and cycloaddition reactions makes it invaluable for synthesizing complex heterocycles and bioactive molecules.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development:
The compound serves as a crucial intermediate in synthesizing various pharmaceutical agents. Its derivatives are being explored for their potential in treating diseases such as cancer, autoimmune disorders, and inflammatory conditions. For instance, it is involved in synthesizing Janus kinase inhibitors, which are significant for immunosuppression and transplant rejection management .
2. Imaging Agents:
Recent studies have highlighted the use of tert-butyl derivatives in developing imaging agents for Single Photon Emission Computed Tomography (SPECT). A specific application involves synthesizing a radioligand targeting diazepam-insensitive benzodiazepine receptors, which could enhance our understanding of receptor distribution and function in the brain.
3. Antibacterial Properties:
Research indicates that certain derivatives of tert-butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate exhibit promising antibacterial activities against various bacterial strains. This suggests its potential role in developing new antibacterial agents.
Organic Synthesis Applications
1. Stereoselective Reactions:
The compound has been utilized in highly stereoselective hydroformylation reactions to produce important intermediates for synthesizing homochiral amino acid derivatives. The use of transition-metal catalysts has resulted in high diastereoselectivities, which are crucial for producing enantiomerically pure compounds.
2. Building Blocks for Complex Molecules:
Due to its functional groups, this compound acts as a versatile building block in organic synthesis. It can participate in various chemical transformations that lead to the formation of biologically active molecules .
Case Study 1: Synthesis of Antiviral Agents
A study demonstrated the synthesis of novel aminoglycoside compounds using this compound as an intermediate. These compounds showed activity against Hepatitis C virus (HCV) genotype 1 infection, indicating the compound's relevance in antiviral drug development .
Case Study 2: Development of Cancer Therapeutics
Research has focused on using this compound to create bicyclic azacyclobenzylamine derivatives that modulate phosphoinositide 3-kinase activity. These derivatives have potential applications in treating various cancers and inflammatory disorders .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Drug Development | Intermediate for Janus kinase inhibitors; potential treatments for cancer and autoimmune disorders. |
| Imaging Agents | Development of SPECT imaging agents targeting specific brain receptors. |
| Antibacterial Activity | Derivatives show efficacy against various bacterial strains; potential for new antibacterial agents. |
| Organic Synthesis | Used as a building block for homochiral amino acids and other biologically active compounds. |
Mechanism of Action
The mechanism of action of tert-Butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The exact pathways and targets vary based on the specific application and context of use .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Ethyl 3-Benzyl-1-(tert-butyl)-2-oxoazetidine-3-carboxylate
- Molecular Formula: C₁₇H₂₃NO₃
- Molecular Weight : 289.168 g/mol
- Key Features :
- Benzyl and ethyl ester substituents at position 3.
- tert-Butyl carbamate at position 1.
- Synthesis : Synthesized via sodium hydride-mediated cyclization with diiodomethane, yielding 66% .
- Comparison :
- Higher molecular weight (289 vs. ~243 for the main compound) due to the benzyl group.
- Polar ester groups may enhance solubility but reduce blood-brain barrier (BBB) penetration compared to the dimethyl groups in the main compound.
tert-Butyl 3-(2-Ethoxy-2-oxoethyl)azetidine-1-carboxylate
- Molecular Formula: C₁₂H₂₁NO₄
- Molecular Weight : 243.30 g/mol
- Key Features :
- Similar tert-butyl protection but differing substitution patterns alter reactivity in nucleophilic additions.
2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic Acid
- CAS : 183062-96-6
- Key Features :
- Comparison :
- Acidic functional group introduces pH-dependent solubility, unlike the neutral dimethyl groups in the main compound.
- Broader utility in peptide synthesis but less steric protection.
Oxathiazolidine Derivatives
- Example : (S)-tert-Butyl 4-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
- Key Features :
- Comparison :
- Sulfur atom enhances ring stability but alters electronic properties.
- Reduced ring strain may decrease reactivity in ring-opening reactions.
Physicochemical Properties
Biological Activity
tert-Butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C₈H₁₃NO₃
- Molecular Weight : 171.19 g/mol
- Density : 1.2 ± 0.1 g/cm³
- Boiling Point : 251.3 ± 33.0 °C at 760 mmHg
- Melting Point : 49-52 °C
These properties suggest that the compound is stable under standard laboratory conditions, making it suitable for various biological assays.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may function by:
- Enzyme Inhibition : Binding to active sites of enzymes, thereby inhibiting their function.
- Receptor Modulation : Interacting with cell surface receptors to modulate signaling pathways.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound against various pathogens. The compound has shown promising results in inhibiting bacterial growth, particularly against strains of Staphylococcus aureus and Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound could serve as a lead structure for developing new antibiotics.
Antiviral Activity
In preliminary research, this compound demonstrated inhibitory effects against influenza virus neuraminidase. The mechanism appears to involve the stabilization of transition states during enzyme catalysis, which is crucial for viral replication.
Study on Antibacterial Properties
A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of this compound in vitro. The results indicated that the compound significantly reduced bacterial viability compared to controls.
"The compound displayed a dose-dependent response in inhibiting bacterial growth, highlighting its potential as a novel antibacterial agent."
Study on Antiviral Mechanism
Another investigation focused on the antiviral properties of the compound against influenza viruses. Using a series of biochemical assays, researchers demonstrated that this compound binds effectively to neuraminidase, inhibiting its activity.
"Our findings suggest that this compound could be a promising candidate for further development as an antiviral therapy."
Q & A
Q. What are the common synthetic routes for tert-Butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting from azetidine precursors. A key step includes nucleophilic substitution with tert-butyl chloroformate under basic conditions (e.g., triethylamine in tetrahydrofuran) to introduce the tert-butyloxycarbonyl (Boc) protecting group. Cyclization reactions are often employed to form the azetidine ring, with temperature control (0–25°C) critical for minimizing side reactions . Optimization focuses on solvent selection (e.g., THF for solubility), catalyst loading (e.g., 1.2 equiv of base), and purification via column chromatography to achieve >95% purity .
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
Structural confirmation relies on:
- NMR : H and C NMR identify the tert-butyl group (δ ~1.4 ppm for CH) and the azetidine ring protons (δ ~3.5–4.5 ppm). The 3-oxo group appears as a carbonyl signal at ~170 ppm in C NMR .
- X-ray crystallography : Single-crystal studies reveal the planar geometry of the azetidine ring and the spatial orientation of the tert-butyl group, which sterically shields the carbamate moiety .
- HPLC-MS : Validates purity (>98%) and molecular weight (MW 243.3 g/mol) .
Advanced Research Questions
Q. How can researchers address contradictory reactivity data observed in derivatives of this compound with different substituents?
Contradictions often arise from substituent positioning (e.g., methoxy vs. fluorine groups) altering electronic and steric effects. For example:
- Methoxy substituents : Electron-donating groups at the 2,6-positions enhance hydrogen bonding with biological targets, while 2,4-substitution reduces steric hindrance, increasing reactivity .
- Fluorine substituents : Electron-withdrawing groups at the 4-position of the phenyl ring (e.g., in tert-butyl 2-(4-fluorophenyl)-4-oxoazetidine-1-carboxylate) improve metabolic stability but may reduce solubility . Methodological solutions include:
- Comparative kinetic studies to quantify substituent effects on reaction rates.
- DFT calculations to model electronic perturbations and predict regioselectivity .
Q. What methodological approaches are recommended for studying the interaction of this compound with biological targets?
- In vitro assays :
- Cytotoxicity screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to evaluate therapeutic potential .
- Enzyme inhibition : Fluorescence-based assays to measure IC values for targets like kinases or proteases .
- Molecular docking : Simulations using AutoDock Vina or Schrödinger Suite to predict binding modes. The tert-butyl group often occupies hydrophobic pockets, while the oxoazetidine moiety forms hydrogen bonds with catalytic residues .
- Pharmacokinetic studies : In vivo models (e.g., rodents) assess bioavailability, with LC-MS/MS quantifying plasma concentrations over time .
Q. How can computational chemistry aid in optimizing the synthesis and functionalization of this compound?
- Reaction pathway modeling : Tools like Gaussian or ORCA simulate transition states to identify energy barriers in cyclization steps.
- Solvent effects : COSMO-RS predicts solvent polarity impacts on reaction yields (e.g., acetonitrile vs. DMF) .
- QSPR models : Relate structural descriptors (e.g., Hammett constants) to biological activity, guiding rational design of derivatives .
Data Contradiction Analysis
Q. What strategies resolve discrepancies between theoretical predictions and experimental results in the reactivity of this compound?
- Stereochemical validation : Chiral HPLC or circular dichroism (CD) confirms enantiopurity when computational models fail to predict stereoselectivity .
- Isotope labeling : O tracing in hydrolysis reactions identifies whether oxo group participation aligns with mechanistic hypotheses .
- In situ monitoring : ReactIR or NMR tracks intermediate formation during synthesis, reconciling kinetic data with DFT-predicted pathways .
Structural and Functional Analogues
Q. How do structural analogues of this compound compare in reactivity and bioactivity?
- tert-Butyl 3-(2,4-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate : Reduced steric bulk increases enzymatic hydrolysis rates but decreases target selectivity .
- tert-Butyl 2-(4-fluorophenyl)-4-oxoazetidine-1-carboxylate : Fluorine enhances metabolic stability (t >6 hours in liver microsomes) but requires solubility enhancers like PEG-400 .
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
